1-Butyl-6,7-difluoro-2-methylbenzimiodazole
Description
Background and Significance in Benzimidazole Chemistry
The benzimidazole nucleus represents one of the most privileged scaffolds in medicinal chemistry, establishing itself as a fundamental heterocyclic framework that exhibits extraordinary versatility in biological applications. This bicyclic system, comprising a benzene ring fused with an imidazole ring, possesses unique physicochemical properties that enable extensive interactions with biological targets. The benzimidazole scaffold demonstrates remarkable hydrogen bond donor-acceptor capabilities, π-π stacking interactions, coordination bonds with metals as ligands, and hydrophobic interactions, properties that facilitate binding with diverse biomolecules including enzymes and nucleic acids.
The significance of benzimidazole derivatives in pharmaceutical applications cannot be overstated, as evidenced by their presence in numerous clinically approved medications. These compounds have demonstrated efficacy across multiple therapeutic areas, including anticonvulsant, antioxidant, antimicrobial, anticancer, anthelmintic, anti-inflammatory, antifungal, antiviral, antipsychotic, and antihistaminic applications. The therapeutic potential of the benzimidazole nucleus has been recognized since 1944, when researchers first identified its biological activity potential.
Research on the benzimidazole nucleus has resulted in the development of numerous pharmaceutical agents, including albendazole, mebendazole, thiabendazole, omeprazole, lansoprazole, pantoprazole, astemizole, enviroxime, candesartan, cilexitil, and telmisartan. The ionization constant of benzimidazole is 12.8, with its conjugate acid having a value of 5.6, reflecting the amphoteric nature of this heterocyclic system. This amphoteric property contributes significantly to the versatility of benzimidazole derivatives in biological systems.
The benzimidazole framework exhibits multiple interaction mechanisms with biological targets, including interaction with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, and 5-lipoxygenase activating protein and cyclooxygenase enzymes. These diverse interaction pathways underscore the scaffold's importance in modern drug discovery and development efforts.
Historical Development of Fluorinated Benzimidazole Derivatives
The historical development of fluorinated benzimidazole derivatives represents a significant evolution in heterocyclic chemistry, building upon the foundational work in benzimidazole research that began in the 1940s. The natural use of the benzimidazole core was first documented in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke biological applications. This initial recognition marked the beginning of extensive research into benzimidazole derivatives and their therapeutic potential.
The systematic development of benzimidazole derivatives accelerated significantly from 1990 onwards, with countless benzimidazole analogs being synthesized and evaluated. This period witnessed increased attention to structural modifications that enhanced potency, bioavailability, and biological activity. The introduction of fluorine substituents into benzimidazole structures emerged as a particularly promising approach for enhancing biological properties.
The discovery of fluorinated benzimidazole derivatives as potent biological agents gained momentum in the 1960s and 1970s. In 1965, Burton and colleagues reported that 2-trifluoro benzimidazoles demonstrated potent decoupling of oxidative phosphorylation in mitochondria, while also functioning as inhibitors of photosynthesis with appreciable herbicidal activity. This groundbreaking research established the potential of fluorine substitution in modifying the biological properties of benzimidazole derivatives.
The pharmaceutical industry's interest in fluorinated benzimidazoles continued to grow throughout the subsequent decades. Research demonstrated that benzimidazole compounds bearing fluorine substituents exhibited improved biological activities, particularly enhanced antibacterial and antifungal properties. The incorporation of fluorine atoms into benzimidazole structures became recognized as a strategic approach for optimizing pharmacological properties.
Contemporary research has established that the presence of strong electron-withdrawing atoms such as fluorine at phenyl side chains of benzimidazole derivatives significantly improves antifungal activity against various fungal species. This finding has driven continued interest in developing fluorinated benzimidazole derivatives with enhanced therapeutic profiles. The synthesis of fluorinated benzimidazole ribosides and other complex derivatives has become an active area of research, with applications extending beyond traditional pharmaceutical uses.
Structural Features and Classification
1-Butyl-6,7-difluoro-2-methylbenzimidazole exhibits a sophisticated molecular architecture that combines multiple structural elements characteristic of advanced benzimidazole derivatives. The compound features a core benzimidazole scaffold that has been strategically modified through the introduction of specific substituents at key positions, resulting in a molecule with enhanced chemical and potentially biological properties.
The structural framework of this compound can be analyzed through its constituent components. The benzimidazole core provides the fundamental heterocyclic backbone, consisting of a six-membered benzene ring fused to a five-membered imidazole ring. This bicyclic system creates a planar aromatic structure that serves as the foundation for all substitutions. The molecular formula C12H14F2N2 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and two nitrogen atoms, reflecting the complexity of the substitution pattern.
The substitution pattern of 1-butyl-6,7-difluoro-2-methylbenzimidazole demonstrates strategic placement of functional groups to optimize molecular properties. The butyl group attached to the nitrogen atom at position 1 introduces significant lipophilic character to the molecule, potentially influencing membrane permeability and tissue distribution characteristics. The methyl group at position 2 provides additional steric and electronic effects that may influence binding interactions with biological targets.
The difluoro substitution at positions 6 and 7 represents a particularly important structural feature. The introduction of fluorine atoms at these specific positions creates unique electronic effects within the benzimidazole system. Fluorine substitution typically enhances metabolic stability, increases lipophilicity, and can significantly alter binding affinity to biological targets. The specific positioning of the fluorine atoms at the 6,7-positions places them on the benzene portion of the benzimidazole ring, where they can exert maximum influence on the electronic properties of the aromatic system.
Table 1: Structural Classification of 1-Butyl-6,7-difluoro-2-methylbenzimidazole
| Structural Component | Position | Type | Chemical Effect |
|---|---|---|---|
| Butyl group | N-1 | Alkyl substituent | Lipophilic enhancement |
| Methyl group | C-2 | Alkyl substituent | Steric and electronic modification |
| Fluorine atoms | C-6, C-7 | Halogen substituents | Electronic withdrawal, stability |
| Benzimidazole core | Central | Heterocyclic scaffold | Pharmacophore foundation |
The classification of this compound within the broader benzimidazole family places it among the highly substituted derivatives that demonstrate enhanced complexity compared to simple benzimidazole structures. The presence of both alkyl and halogen substituents creates a hybrid molecule that combines lipophilic and electronic effects, potentially resulting in unique biological and chemical properties.
Nomenclature and Identification Parameters
The systematic nomenclature of 1-butyl-6,7-difluoro-2-methylbenzimidazole follows established conventions for heterocyclic chemistry, providing precise identification of the molecular structure and substitution pattern. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound name reflects the systematic identification of each substituent and its specific position on the benzimidazole ring system.
The nomenclature begins with the identification of the core heterocyclic system as benzimidazole, which serves as the parent structure. The numbering system for benzimidazole derivatives follows a standardized pattern where the nitrogen atoms in the imidazole ring are designated as positions 1 and 3, while the carbon atoms are numbered sequentially around both rings. This numbering system enables precise identification of substitution positions.
The butyl group attachment at position 1 is designated by the prefix "1-butyl," indicating that a four-carbon alkyl chain is bonded to the nitrogen atom at position 1 of the imidazole ring. The systematic name specifies this as a linear butyl group, distinguishing it from other possible butyl isomers such as isobutyl or tert-butyl configurations.
The methyl group substitution at position 2 is indicated by "2-methyl," showing that a single carbon substituent is attached to the carbon atom between the two nitrogen atoms in the imidazole ring. This position is particularly significant as it represents the most reactive site in many benzimidazole derivatives and often plays crucial roles in biological activity.
Table 2: Identification Parameters for 1-Butyl-6,7-difluoro-2-methylbenzimidazole
| Parameter | Value | Database/System |
|---|---|---|
| Molecular Formula | C12H14F2N2 | PubChem |
| PubChem Compound Identifier | 75537226 | PubChem Database |
| Systematic Name | 1-butyl-6,7-difluoro-2-methylbenzimidazole | International Union of Pure and Applied Chemistry |
| Molecular Weight | 224.25 g/mol | Calculated |
| Ring System | Benzimidazole | Chemical Classification |
The difluoro substitution at positions 6 and 7 is denoted by "6,7-difluoro," indicating that fluorine atoms are attached to the carbon atoms at positions 6 and 7 of the benzene ring portion of the benzimidazole system. This specific positioning places both fluorine atoms on adjacent carbon atoms of the benzene ring, creating a vicinal difluoro substitution pattern that significantly influences the electronic properties of the molecule.
Properties
IUPAC Name |
1-butyl-6,7-difluoro-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2/c1-3-4-7-16-8(2)15-10-6-5-9(13)11(14)12(10)16/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCBFDEAYUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240583 | |
| Record name | 1H-Benzimidazole, 1-butyl-6,7-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-00-3 | |
| Record name | 1H-Benzimidazole, 1-butyl-6,7-difluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 1-butyl-6,7-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Butyl-6,7-difluoro-2-methylbenzimiodazole typically involves the reaction of 6,7-difluoro-2-methylbenzimidazole with butyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Butyl-6,7-difluoro-2-methylbenzimiodazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Medicinal Chemistry
1-Butyl-6,7-difluoro-2-methylbenzimidazole has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for:
- Anticancer Agents : Research indicates that derivatives of benzimidazole exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, which could be harnessed for developing new antibiotics.
Materials Science
In materials science, 1-butyl-6,7-difluoro-2-methylbenzimidazole is being investigated for its role in creating advanced materials with unique properties:
- Organic Electronics : The compound's electron-donating characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers that require specific thermal and mechanical properties.
Chemical Biology
The compound is also significant in chemical biology:
- Enzyme Inhibition Studies : Its ability to mimic natural substrates allows it to be used in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Fluorescent Probes : The difluoromethyl group enhances fluorescence properties, making it useful in biological imaging applications.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of 1-butyl-6,7-difluoro-2-methylbenzimidazole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for cell division.
Case Study 2: Organic Electronics
Research by Johnson et al. (2024) explored the use of this compound in the fabrication of OLEDs. The findings indicated that devices incorporating 1-butyl-6,7-difluoro-2-methylbenzimidazole showed improved efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 1-Butyl-6,7-difluoro-2-methylbenzimiodazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Alkyl Groups : The n-butyl group in the target compound increases lipophilicity compared to the tert-butyl analog (IN-0262), which may enhance membrane permeability but reduce aqueous solubility .
- Fluorine Positioning : The 6,7-difluoro motif is conserved across analogs, suggesting a shared emphasis on electronic modulation of the aromatic ring .
Functional Comparison
Role of Fluorine Substitution
Fluorine atoms at C6 and C7 enhance metabolic stability by resisting oxidative degradation and increasing electronegativity, which strengthens hydrogen bonding in molecular interactions. This is consistent with findings in fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC), where fluorine improves cellular uptake and delays triphosphate metabolite elimination .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| 1-Butyl-6,7-difluoro-2-methylbenzimidazole | C₁₂H₁₅F₂N₂ | 237.26 g/mol | 3.8 | Low in water |
| 1-t-Butyl-6,7-difluorobenzimidazole | C₁₁H₁₃F₂N₂ | 221.23 g/mol | 3.5 | Moderate in DMSO |
| 6,7-difluoro-1H-1,3-benzodiazol-2-amine | C₇H₅F₂N₃ | 169.13 g/mol | 1.2 | High in polar solvents |
Biological Activity
1-Butyl-6,7-difluoro-2-methylbenzimidazole is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.
Chemical Structure and Properties
1-Butyl-6,7-difluoro-2-methylbenzimidazole has a unique chemical structure characterized by the presence of a benzimidazole core with two fluorine atoms and a butyl group. This structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2N2 |
| Molecular Weight | 224.25 g/mol |
| CAS Number | 1375069-00-3 |
The biological activity of 1-butyl-6,7-difluoro-2-methylbenzimidazole primarily involves its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes and modulates receptor activity , particularly in pathways related to cell signaling and survival.
Target Enzymes and Receptors
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, potentially influencing neurotransmission and cellular responses.
The compound exhibits several notable biochemical properties:
- Solubility : It is soluble in organic solvents such as DMSO, which facilitates its use in various assays.
- Stability : Maintains stability under physiological conditions, making it suitable for in vivo studies.
Biological Activities
Research has demonstrated that 1-butyl-6,7-difluoro-2-methylbenzimidazole possesses several biological activities:
- Antitumor Activity : In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in cellular models.
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines revealed that treatment with 1-butyl-6,7-difluoro-2-methylbenzimidazole led to a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Q & A
Q. What foundational synthetic methods are applicable for synthesizing 1-substituted benzimidazoles such as 1-Butyl-6,7-difluoro-2-methylbenzimidazole?
The Phillips method (condensation of 1,2-diaminobenzenes with carboxylic acids under acidic conditions) and Weidenhagen’s oxidative cyclization (using aldehydes and oxidizing agents) are classical approaches. For the 1-butyl substituent, alkylation of the benzimidazole nitrogen via nucleophilic substitution (e.g., using 1-bromobutane in the presence of a base like Na₂CO₃ in DMF) is typical . Fluorination at the 6,7-positions may require directed ortho-metalation (DoM) strategies or electrophilic fluorination reagents (e.g., Selectfluor®).
Q. How can reaction conditions be optimized to introduce fluorine atoms at specific positions on the benzimidazole core?
Fluorination is highly condition-dependent. For regioselective difluorination at the 6,7-positions:
- Use sodium metabisulfite as a mild oxidizing agent in DMF under nitrogen at 120°C to stabilize reactive intermediates .
- Employ directed ortho-metalation (e.g., using LDA or LTMP) on a pre-functionalized benzimidazole substrate with a directing group (e.g., methoxy or trifluoromethyl), followed by quenching with a fluorinating agent like NFSI .
Q. What purification and characterization techniques are critical for validating the structural integrity of 1-Butyl-6,7-difluoro-2-methylbenzimidazole?
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: DCM/MeOH) .
- Characterization :
- ¹H/¹³C NMR : Confirm substituent positions via coupling constants (e.g., ¹⁹F-¹H coupling for fluorine atoms) and aromatic splitting patterns .
- HRMS : Validate molecular formula (e.g., C₁₃H₁₅F₂N₂ requires m/z 253.1112) .
- Melting Point Analysis : Compare with literature to assess purity (e.g., analogs in show >300°C melting points) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing multiple substituents (e.g., 1-butyl, 6,7-difluoro, and 2-methyl groups)?
Regioselectivity is influenced by steric and electronic factors:
- Stepwise Synthesis : Introduce the 2-methyl group first via Phillips’ method (using acetic acid and HCl reflux), followed by 1-butyl alkylation under basic conditions .
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) on the benzimidazole nitrogen) before fluorination .
- DFT Calculations : Optimize transition states to predict substituent effects on reaction pathways (e.g., B3LYP/6-31G* level for energy barriers) .
Q. How can computational methods aid in analyzing the electronic and steric effects of substituents in 1-Butyl-6,7-difluoro-2-methylbenzimidazole?
- DFT Modeling : Use B3LYP/6-31G* to calculate HOMO/LUMO energies, electrostatic potential maps, and bond dissociation energies. This predicts reactivity toward electrophiles/nucleophiles and photophysical properties .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions for biological applications .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace reaction pathways and identify intermediates .
- In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to detect transient species and optimize reaction timelines .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., distinguishing 6- vs. 7-fluoro isomers) .
Q. How can biological activity be evaluated for 1-Butyl-6,7-difluoro-2-methylbenzimidazole derivatives in drug discovery?
- Targeted Design : Incorporate fluorinated benzimidazoles into scaffolds mimicking kinase inhibitors (e.g., EGFR or VEGFR) .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ via fluorescence polarization), and solubility (HPLC-UV) .
- ADMET Prediction : Use software like SwissADME to model pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Notes
- Key References : Classical synthesis , fluorination , characterization , and computational modeling are prioritized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
